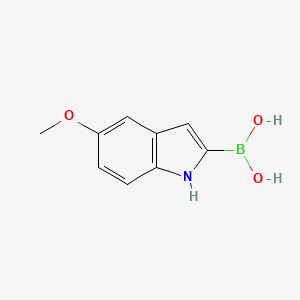

5-Methoxy-1H-indole-2-boronic acid

Description

Propriétés

IUPAC Name |

(5-methoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYBYIOIKDNFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400616 | |

| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282528-61-4 | |

| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1h Indole 2 Boronic Acid and Its Derivatives

Direct Borylation Strategies

Direct borylation strategies involve the introduction of a boronic acid or ester group directly onto the indole (B1671886) scaffold. These methods are often favored for their atom economy and procedural simplicity.

Halide-to-Lithium Exchange and Subsequent Boron Quenching

A traditional and effective method for the synthesis of aryl and heteroaryl boronic acids is the halide-to-lithium exchange followed by quenching with a boron electrophile. This approach typically begins with a halogenated indole precursor. For the synthesis of 5-methoxy-1H-indole-2-boronic acid, a common starting material is a 2-halo-5-methoxyindole. To prevent side reactions at the acidic N-H proton, the indole nitrogen is often protected, for instance with a tert-butyloxycarbonyl (Boc) group.

The synthesis of N-Boc-5-methoxy-1H-indole-2-boronic acid can be achieved by treating N-Boc-5-methoxyindole with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., 0°C) in an inert solvent like tetrahydrofuran (THF). guidechem.com This deprotonation at the C2 position generates a potent nucleophile, which is then quenched with an electrophilic boron reagent, such as triisopropyl borate. guidechem.com Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid.

General Reaction Scheme:

Protection of 5-methoxy-1H-indole with a suitable protecting group (e.g., Boc).

Lithiation at the C2 position using a strong lithium base.

Quenching of the lithiated intermediate with a trialkyl borate.

Hydrolysis to yield the boronic acid.

| Step | Reagents and Conditions | Product |

| 1 | N-Boc-5-methoxyindole, LDA, THF, 0°C | 2-Lithio-N-Boc-5-methoxyindole |

| 2 | Triisopropyl borate | N-Boc-5-methoxy-1H-indole-2-boronate ester |

| 3 | Acidic workup (e.g., dilute HCl) | N-Boc-5-methoxy-1H-indole-2-boronic acid |

This interactive data table summarizes the key steps in the halide-to-lithium exchange and borylation process.

Transition-Metal-Catalyzed C–H Borylation of Indoles

Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of heteroarenes, offering a more atom-economical alternative to traditional methods that require pre-functionalized substrates. Iridium-based catalysts are particularly effective for the C-H borylation of indoles.

The regioselectivity of C-H borylation on the indole ring is influenced by both steric and electronic factors. For many indole substrates, borylation preferentially occurs at the C2 position due to its higher acidity. The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(OMe)(COD)]2, in the presence of a bipyridine or N-heterocyclic carbene (NHC) ligand and a boron source, most commonly bis(pinacolato)diboron (B2pin2).

Research has shown that the choice of ligand can significantly impact the efficiency and regioselectivity of the borylation. For instance, while 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is a commonly used ligand, NHC ligands like 1,3-dicyclohexylimidazol-2-ylidene (ICy) have also demonstrated high efficacy. reddit.com The reaction is generally carried out in an inert solvent, such as hexane or methylcyclohexane, at elevated temperatures. The initial product is the pinacol (B44631) ester of the boronic acid, which can be isolated or hydrolyzed to the corresponding boronic acid.

| Catalyst/Ligand | Boron Source | Solvent | Temperature | Product |

| [Ir(OMe)(COD)]2 / dtbpy | B2pin2 | Hexane | Room Temp | This compound pinacol ester |

| [Ir(OMe)(COD)]2 / ICy·HCl / NaOt-Bu | Diisopropylaminoborane | Methylcyclohexane | 110°C | This compound pinacol ester |

This interactive data table presents typical conditions for the iridium-catalyzed C-H borylation of indoles.

Miyaura Borylation of Halogenated Indoles

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to form a boronic ester. sigmaaldrich.comorganic-chemistry.org This method is widely applicable to a variety of aryl and heteroaryl halides, including halogenated indoles.

For the synthesis of this compound derivatives, a 2-halo-5-methoxyindole (e.g., 2-bromo-5-methoxyindole) is reacted with B2pin2 in the presence of a palladium catalyst, a base, and a suitable solvent. Commonly used catalysts include PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene). orgsyn.org A weak base, such as potassium acetate (B1210297) (KOAc), is crucial to prevent the subsequent Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting halide. organic-chemistry.org The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dioxane at elevated temperatures.

General Reaction Scheme:

2-Halo-5-methoxyindole + B2pin2 --(Pd catalyst, base)--> this compound pinacol ester

| Catalyst | Base | Solvent | Temperature | Yield |

| PdCl2(dppf) | KOAc | DMSO | 80°C | Good to excellent |

| Pd(PPh3)4 | KOAc | Dioxane | 100°C | Moderate to good |

This interactive data table outlines common reaction conditions for the Miyaura borylation of haloindoles.

Functional Group Interconversion Routes

Synthesis from Related Indole Precursors

An alternative approach to this compound involves the functional group interconversion of a readily available indole precursor. A notable example is the conversion of 5-methoxy-1H-indole-2-carboxylic acid. While not a direct conversion, a plausible synthetic route involves the transformation of the carboxylic acid to an amino group, which can then be converted to the boronic acid.

One potential, though not extensively documented for this specific substrate, pathway is through a Curtius rearrangement of an acyl azide derived from the carboxylic acid to form an isocyanate, which can be hydrolyzed to the corresponding 2-amino-5-methoxy-1H-indole. The resulting amine can then undergo a Sandmeyer-type reaction. In a modified Sandmeyer reaction, the amine is converted to a diazonium salt, which can then be reacted with a diboron reagent in the presence of a radical initiator to yield the desired boronic ester. pku.edu.cn

Preparation of Common Derivatives

The utility of this compound is often enhanced by its conversion into more stable or synthetically versatile derivatives, such as its N-Boc protected form or its pinacol ester.

The N-Boc derivative, N-Boc-5-methoxy-1H-indole-2-boronic acid, is frequently synthesized as a stable intermediate that can be readily purified and stored. sigmaaldrich.com The Boc group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the free indole. reddit.com

The pinacol ester of this compound is another common and stable derivative. It is often the direct product of C-H borylation or Miyaura borylation reactions. Alternatively, it can be prepared by the esterification of the free boronic acid with pinacol. This is typically achieved by stirring the boronic acid with pinacol in a suitable solvent, often with a dehydrating agent like magnesium sulfate, to drive the reaction to completion. orgsyn.org The pinacol ester can be hydrolyzed back to the boronic acid if needed, for instance, by treatment with silica gel in methanol. rsc.org

| Derivative | Precursor | Reagents and Conditions |

| N-Boc-5-methoxy-1H-indole-2-boronic acid | 5-Methoxy-1H-indole | 1. Boc2O, DMAP; 2. LDA, THF; 3. B(OiPr)3; 4. H+ |

| This compound pinacol ester | This compound | Pinacol, MgSO4, Diethyl ether, Room Temp |

| This compound | N-Boc-5-methoxy-1H-indole-2-boronic acid | TFA, DCM or HCl, Dioxane |

This interactive data table summarizes the preparation of common derivatives of this compound.

Synthesis of N-Protected 5-Methoxy-1H-indole-2-boronic Acids (e.g., N-Boc protection)

The protection of the indole nitrogen is a common first step in the synthesis of C2-functionalized indoles to prevent unwanted side reactions and to facilitate regioselective functionalization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-5-methoxy-1H-indole-2-boronic acid typically proceeds through a lithiation-borylation sequence. This method involves the deprotonation of the C2 position of N-Boc-5-methoxyindole using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with a boron electrophile, commonly triisopropyl borate. Subsequent hydrolysis of the boronate ester intermediate furnishes the desired boronic acid.

A general procedure for this transformation starts with the protection of 5-methoxy-1H-indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-5-methoxyindole. This protected indole is then dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere. The organolithium base is then added dropwise to effect deprotonation at the C2 position. Following this, triisopropyl borate is added to the reaction mixture, which is then allowed to warm to room temperature. Finally, an acidic workup hydrolyzes the boronate ester to afford N-Boc-5-methoxy-1H-indole-2-boronic acid. guidechem.com

Detailed research findings have demonstrated the viability of this approach for various indole substrates. The choice of base and reaction conditions can be critical for achieving high yields and minimizing side products.

| Starting Material | Base | Borylation Reagent | Solvent | Temperature (°C) | Yield (%) |

| N-Boc-5-methoxyindole | n-BuLi | B(OiPr)₃ | THF | -78 to rt | Not specified |

| N-Boc-indole | LDA | B(OiPr)₃ | THF | 0 to rt | Not specified |

Preparation of this compound Esters (e.g., Pinacol Ester)

Boronic acid esters, particularly pinacol esters, are often preferred over boronic acids in organic synthesis due to their enhanced stability, ease of handling, and compatibility with a wider range of reaction conditions. The preparation of this compound pinacol ester can be achieved through several synthetic strategies, with the Miyaura borylation being one of the most prominent methods.

The Miyaura borylation involves the palladium-catalyzed cross-coupling of a halo-indole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound pinacol ester, a suitable starting material would be a 2-halo-5-methoxy-1H-indole (e.g., 2-bromo-5-methoxy-1H-indole). The indole nitrogen may require protection, for instance with a Boc group, to enhance stability and solubility.

The general reaction setup involves combining the halogenated indole, bis(pinacolato)diboron, a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a base like potassium acetate (KOAc) in an anhydrous solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane. The mixture is then heated under an inert atmosphere until the reaction is complete. Subsequent workup and purification yield the desired this compound pinacol ester. nih.gov

An alternative route to boronic acid esters is the direct esterification of the corresponding boronic acid. For instance, N-Boc-5-methoxy-1H-indole-2-boronic acid can be reacted with pinacol in a suitable solvent, often with a dehydrating agent, to form the pinacol ester.

| Starting Material | Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Halo-5-methoxy-1H-indole | B₂pin₂ | PdCl₂(dppf) | KOAc | DMSO | 80 | Not specified |

| N-Boc-5-methoxy-1H-indole-2-boronic acid | Pinacol | - | - | Toluene | Reflux | Not specified |

Reactivity and Mechanistic Investigations of 5 Methoxy 1h Indole 2 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

5-Methoxy-1H-indole-2-boronic acid is a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds at the C2 position of the indole (B1671886) nucleus. The presence of the methoxy (B1213986) group at the 5-position influences the electronic properties of the indole ring, which in turn affects its reactivity in these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, widely employed for the construction of biaryl and heteroaryl-aryl linkages. researchgate.netlibretexts.org In this context, this compound serves as a key nucleophilic partner for coupling with various organic halides and triflates. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the coupling partner.

The scope of the Suzuki-Miyaura coupling with respect to the electrophilic partner includes a variety of aryl and heteroaryl halides. Both electron-rich and electron-poor aryl halides can be successfully coupled, although reaction conditions may need to be optimized for challenging substrates. The synthesis of biologically active molecules often utilizes this methodology. chem-space.comnih.gov For instance, the coupling of indole boronic acids with halogenated heterocycles is a common strategy in medicinal chemistry. nih.gov

While the Suzuki-Miyaura coupling of this compound is a powerful tool, it is not without limitations. One of the primary challenges is the potential for protodeboronation, an undesired side reaction where the boronic acid is converted back to the parent arene (5-methoxyindole in this case) before the desired cross-coupling can occur. wikipedia.org This is a known issue for many heteroaromatic boronic acids, particularly those that are electron-rich or contain acidic N-H protons. nih.govwikipedia.org Another limitation can be the steric hindrance on the coupling partners, which may necessitate more forcing reaction conditions or specialized catalyst systems.

Table 1: Representative Scope of Suzuki-Miyaura Coupling with Indole Boronic Acids

| Entry | Aryl Halide/Triflate | Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | This compound | 2-(4-Methoxyphenyl)-5-methoxy-1H-indole | Good |

| 2 | 1-Bromo-4-nitrobenzene | This compound | 5-Methoxy-2-(4-nitrophenyl)-1H-indole | Moderate-Good |

| 3 | 2-Bromopyridine | This compound | 5-Methoxy-2-(pyridin-2-yl)-1H-indole | Moderate |

| 4 | 4-Chlorotoluene | This compound | 5-Methoxy-2-(p-tolyl)-1H-indole | Good |

Note: The yields are generalized based on typical Suzuki-Miyaura reactions of similar substrates and may vary depending on the specific reaction conditions.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. nih.govmdpi.com These are typically used in conjunction with phosphine-based ligands that stabilize the palladium center and facilitate the catalytic cycle.

The ligands play a crucial role in the efficiency of the coupling reaction. For heteroaromatic substrates like indoles, bulky and electron-rich phosphine (B1218219) ligands are often preferred. Ligands such as triphenylphosphine (B44618) (PPh₃), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be effective in promoting the coupling of nitrogen-containing heterocycles. nih.govrsc.org These ligands enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle, and can help to suppress side reactions like protodeboronation. nih.gov The choice of ligand can significantly impact the reaction yield and rate. In some cases, the use of pre-catalysts, where the ligand is already coordinated to the palladium center, can lead to more reproducible results. nih.gov

Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

| Catalyst System | Ligand | Typical Substrates | Key Advantages |

| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Simple aryl halides | Cost-effective, readily available |

| Pd₂(dba)₃ / SPhos | SPhos | Hindered aryl halides, heteroaryl halides | High activity, good for challenging substrates |

| Pd₂(dba)₃ / XPhos | XPhos | Aryl chlorides, nitrogen-containing heterocycles | Excellent for unreactive chlorides and N-heterocycles |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides and bromides | Air-stable, easy to handle |

The methoxy group at the 5-position of the indole ring plays a significant role in modulating the reactivity of this compound. As an electron-donating group, the methoxy substituent increases the electron density of the indole nucleus through resonance effects. This enhanced electron density makes the indole ring more susceptible to electrophilic attack, which is a key aspect of some palladium-catalyzed C-H activation reactions.

The electronic nature of the 5-methoxy group can also influence the stability of intermediates in the catalytic cycle. A more electron-rich indole system can stabilize cationic intermediates that may be formed during the reaction, potentially leading to faster reaction rates. However, a direct comparative study of the reactivity of this compound versus the unsubstituted indole-2-boronic acid under identical Suzuki-Miyaura conditions would be necessary to definitively quantify the electronic effect of the methoxy group on the reaction kinetics and yield.

Two common side reactions that can compete with the desired Suzuki-Miyaura coupling of this compound are protodeboronation and homocoupling.

Protodeboronation is the protonolysis of the carbon-boron bond, leading to the formation of 5-methoxyindole (B15748) and boric acid. wikipedia.org This side reaction is particularly prevalent with electron-rich heteroaromatic boronic acids and under aqueous basic conditions. nih.govwikipedia.org The N-H proton of the indole can also contribute to this process. The rate of protodeboronation is highly dependent on the pH of the reaction medium. nih.goved.ac.uk To mitigate this, anhydrous conditions, the use of milder bases, or the protection of the boronic acid as a boronate ester (e.g., a pinacol (B44631) ester) can be employed. wikipedia.org

Homocoupling of the boronic acid results in the formation of a symmetrical biaryl, in this case, 5,5'-dimethoxy-1H,1'H-2,2'-biindole. This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture. reddit.com Oxygen can oxidize the palladium(0) catalyst or participate in a radical-mediated pathway that leads to the dimerization of the boronic acid. To minimize homocoupling, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. reddit.com

The balance between the desired cross-coupling and these side reactions is a key consideration in optimizing the reaction conditions for the Suzuki-Miyaura coupling of this compound.

Beyond the Suzuki-Miyaura coupling, this compound and related 5-methoxyindole derivatives can participate in other palladium-mediated carbon-carbon bond-forming reactions.

Direct C-H arylation is an attractive alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. lookchem.com In this type of reaction, a C-H bond of the 5-methoxyindole can be directly coupled with an aryl halide or, in some cases, an aryl boronic acid. lookchem.comresearchgate.net Palladium catalysts are commonly used to facilitate this transformation, often in the presence of an oxidant to regenerate the active catalyst. lookchem.com The regioselectivity of direct arylation on the indole ring can be influenced by the directing groups and the reaction conditions. rsc.org

Dearomatization reactions of indoles are a powerful tool for the synthesis of complex three-dimensional indolines from simple aromatic precursors. nih.govthieme-connect.de Palladium catalysis has been employed in dearomative functionalizations of indoles. nih.gov For example, a palladium-catalyzed dearomative carbonylation of N-(2-bromobenzoyl)indoles has been reported. While these examples may not directly involve this compound as a starting material, they highlight the potential for palladium-mediated dearomatization of the 5-methoxyindole scaffold.

Suzuki-Miyaura Coupling: Scope and Limitations

Alternative Transition-Metal-Catalyzed Transformations

While palladium is the most common catalyst for cross-coupling reactions involving boronic acids, other transition metals have also been shown to catalyze transformations of these compounds.

Rhodium-catalyzed reactions have emerged as a valuable alternative for certain C-C bond formations. Rhodium catalysts have been successfully used in the asymmetric addition of arylboronic acids to various electrophiles. echemi.comnih.govspringernature.comsigmaaldrich.com For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura type couplings of racemic halides with arylboronic acids have been developed. echemi.comnih.gov Although specific examples with this compound are not extensively documented, the general reactivity of arylboronic acids in rhodium catalysis suggests potential applicability.

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-catalyzed couplings. Copper catalysts have been employed in C-N and C-O cross-coupling reactions of aryl boronic acids (Chan-Lam coupling). nih.gov More recently, copper-catalyzed cross-coupling reactions of organoboron compounds with epoxides and other electrophiles have been reported. nih.govrsc.org These methods provide access to different types of molecular architectures compared to traditional palladium-catalyzed reactions. The development of copper-catalyzed C-C couplings with boronic acids is an active area of research. rsc.org

Nickel-catalyzed reactions are also gaining prominence as a cost-effective alternative to palladium. Nickel catalysts can promote Suzuki-Miyaura couplings, including those with challenging substrates like aryl chlorides. scispace.commdpi.commdpi.com The use of nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium.

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven effective in promoting transformations involving indole derivatives. In the context of this compound and related structures, rhodium catalysis facilitates key bond-forming reactions. For instance, rhodium(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids enables selective C-C and C-C/C-N bond formation. acs.org Kinetic isotope effect studies in these systems suggest a mechanism initiated by C-H activation and subsequent electrophilic addition. acs.org

Furthermore, rhodium catalysis is instrumental in the oxidative annulation of arylindoles with alkenes and alkynes. nih.gov These reactions, often utilizing molecular oxygen as the oxidant and facilitated by additives like quaternary ammonium (B1175870) salts, lead to the synthesis of valuable polycyclic indole structures such as 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.gov A plausible mechanism for these transformations involves the coordination of the indole's nitrogen atom to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of the alkene or alkyne, followed by reductive elimination to yield the product and regenerate the active Rh(III) catalyst. nih.gov

The development of novel ligands has also expanded the scope of rhodium-catalyzed reactions of boronic acids. For example, pyridine-substituted water-soluble phosphine ligands have enabled the regioselective addition of arylboronic acids to alkynes in aqueous media. acs.org This approach is particularly significant from an environmental perspective. acs.org

A summary of representative rhodium-catalyzed reactions involving indole derivatives and boronic acids is presented below:

| Catalyst System | Reactants | Product Type | Ref. |

| [Cp*RhCl₂]₂ / n-Bu₄NOAc | 2-Phenyl-1H-indole, n-Butyl acrylate | 6H-Isoindolo[2,1-a]indole | nih.gov |

| [Rh(COD)Cl]₂ / Pyridine-substituted phosphine | Arylboronic acid, Alkynyl heteroaromatic | Trisubstituted olefin | acs.org |

| Rh(III) catalyst | N-Methoxy-1H-indole-1-carboxamide, Aryl boronic acid | C-C and C-N coupled products | acs.org |

Cobalt-Catalyzed Reactions

Cobalt catalysis offers a complementary approach for the functionalization of molecules containing boronic acid moieties. While direct studies on this compound are not extensively detailed, the reactivity of related boronic acids in cobalt-catalyzed systems provides valuable insights. For example, cobalt-catalyzed [2+3] cycloaddition reactions between 2-formylphenylboronic acids and fluoroalkylated alkynes have been developed to synthesize 2-fluoroalkylated indenols. beilstein-journals.org The proposed mechanism for this transformation involves the transmetalation of the cobalt catalyst with the boronic acid to form an arylcobalt species. beilstein-journals.org This is followed by alkyne insertion, migratory insertion into the formyl group, and subsequent protonation to yield the final product. beilstein-journals.org

The merger of photoredox and cobalt catalysis has also enabled novel transformations, such as the Minisci reaction of N-heteroarenes with various boronic acids as alkyl radical precursors. rsc.org This dual catalytic system avoids the need for stoichiometric oxidants and allows for the C2-alkylation of quinolines with high selectivity. rsc.org The development of cationic cobalt(I) catalysts has further expanded the repertoire of cobalt-catalyzed reactions, including enantioselective heterodimerization, cycloaddition, and hydrofunctionalization reactions of olefins. nih.govnih.gov These advanced catalytic systems demonstrate the potential for creating complex and highly functionalized molecules from simple starting materials. nih.govnih.gov

Non-Metallic and Organocatalytic Reactivity

Beyond metal-catalyzed reactions, the reactivity of indole derivatives can be modulated by non-metallic and organocatalytic methods. While specific examples involving this compound are not prominently featured in the reviewed literature, the general principles of organocatalysis are applicable. For instance, Brønsted acid catalysis can be used to generate reactive intermediates from ynamides, which then undergo reactions with indoles. pku.edu.cn Computational studies have shown that the reaction of keteniminium ions, generated from ynamides, with indoles can lead to single products, indicating a kinetically controlled process. pku.edu.cn

Theoretical and Computational Mechanistic Studies

Computational chemistry plays a crucial role in understanding the intricate mechanisms of the reactions involving this compound and related compounds.

Density Functional Theory (DFT) calculations are widely employed to map out the energy profiles of reaction pathways, identify intermediates, and characterize transition state structures. pku.edu.cnnih.gov For instance, in the rhodium-catalyzed C-H functionalization of 2-phenyl pyridine (B92270) with diazoalkanes, computational studies have provided the first evidence for the key steps of the proposed mechanism, which involves cyclometalation, carbene formation, and migratory insertion. nih.gov The energy profile of this process is highly dependent on the metal catalyst used. nih.gov

In the context of electrophilic aminoalkenylation of heteroaromatics, computational studies have been used to investigate the Gibbs energy profiles and understand the factors controlling regioselectivity. pku.edu.cn These studies have revealed that in some cases, the reaction selectivity is determined by the electrophilic addition step, with the subsequent deprotonation steps being much lower in energy than any potential interconversion between intermediates. pku.edu.cn

Computational methods are also invaluable for understanding how ligands and substrates interact to control the selectivity of a reaction. nih.gov For example, in bioorthogonal cycloadditions, computational analysis can reveal the key stabilizing orbital interactions, such as n → π* interactions and hydrogen bonding, that influence reactivity and stereoselectivity. nih.gov Natural Bond Orbital (NBO) analysis is a powerful tool in this regard, allowing for the quantification of these stabilizing interactions. nih.gov

In rhodium-catalyzed conjugate additions of boronic acids to enones, the development of new chiral bisphosphine ligands has led to high yields and enantioselectivities. thieme-connect.de Computational studies can help to rationalize the performance of these ligands by modeling the transition state assemblies and identifying the specific interactions that lead to the observed stereochemical outcome.

Applications in Advanced Organic Synthesis

Modular Construction of Complex Indole (B1671886) Scaffolds

The term "modular construction" refers to the assembly of complex molecules from simpler, pre-functionalized units or "modules." 5-Methoxy-1H-indole-2-boronic acid is an exemplary module for building intricate indole-based structures. The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of this approach, enabling the direct arylation of the indole C2-position. wikipedia.orglibretexts.orgrsc.org

For instance, the reaction of an indole-2-boronate with a halogenated partner, such as 5-bromo-1-methyl-6,7-dihydro-1H-indazole, facilitates the regiospecific synthesis of complex N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. researchgate.net This strategy highlights the ability to merge distinct heterocyclic systems, leading to novel and complex scaffolds. Furthermore, sequential C-H activation strategies have been developed to construct novel 2-alkynyl aza-spiro nrochemistry.comrsc.orgindole scaffolds, which incorporate both alkyne and spiro-units into the indole core, demonstrating the utility of this approach for creating diverse molecular libraries. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Indole-2-boronate | 5-bromo-1-methyl-6,7-dihydro-1H-indazole | Palladium | N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole | researchgate.net |

| Indole | N/A (Sequential C-H activation) | Rhodium/Copper | 2-alkynyl aza-spiro nrochemistry.comrsc.orgindole | rsc.org |

Synthesis of Polyfunctionalized Heterocyclic Systems

The reactivity of this compound extends beyond simple aryl-aryl coupling, enabling the synthesis of polyfunctionalized heterocyclic systems. These are molecules containing multiple reactive sites, which are valuable for further chemical modification and in the development of bioactive compounds.

The Suzuki-Miyaura reaction is highly effective for this purpose. It has been used to couple various aryl and heteroaryl boronic acids with substituted indazole and benzimidazole (B57391) chlorides, reaching full conversion in relatively short timeframes. nih.gov For example, coupling 3-chloroindazole with 5-indole boronic acid using an XPhos/SPhos-ligated palladium precatalyst yields the coupled product in high efficiency. nih.gov This method is tolerant of a wide range of functional groups, including electron-donating groups (e.g., Me, OMe) and electron-withdrawing groups (e.g., F, Cl) on the coupling partner, leading to highly functionalized 1H-indole derivatives with yields often ranging from 79-93%. nih.gov

In addition to palladium catalysis, copper-catalyzed Chan-Lam coupling provides an alternative and powerful method for forming carbon-heteroatom bonds. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction allows for the coupling of aryl boronic acids with amines, thiols, or azides, and can be performed at room temperature in the presence of a suitable copper catalyst. rsc.org This facilitates the introduction of nitrogen and sulfur functionalities, further expanding the diversity of accessible polyfunctionalized heterocyclic systems.

| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Ref. |

| Suzuki-Miyaura | 3-chloroindazole, 5-indole boronic acid | Pd source (e.g., Pd2dba3), Ligand (e.g., SPhos) | Couples nitrogen-rich heterocycles | nih.gov |

| Suzuki-Miyaura | 3-Iodo-1H-indole-2-carbonitrile, Arylboronic acids | Pd(PPh3)4, NaHCO3 | Tolerates diverse functional groups | nih.gov |

| Chan-Lam | Aryl boronic acid, Amine/Thiol/Azide | [Cu(DMAP)4I]I | Rapid C-N and C-S bond formation at room temp. | rsc.org |

Utilization as a Building Block for Structurally Diverse Organic Molecules

As a stable, non-toxic, and readily synthesized compound, this compound serves as a fundamental building block for a vast range of structurally diverse organic molecules. nih.gov Its versatility is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating large collections of compounds with varied structures to explore chemical and biological space. chemrxiv.orgnih.gov

The methoxy (B1213986) group at the 5-position of the indole ring enhances the electron-rich nature of the scaffold, influencing its reactivity and providing a handle for potential demethylation to reveal a phenol (B47542) group for further functionalization. chim.it This inherent functionality, combined with the reactive boronic acid at the 2-position, makes it a bifunctional building block.

Its application is prominent in medicinal chemistry for the synthesis of bioactive molecules. For example, derivatives of 5-methoxy-1H-indole have been incorporated into complex structures evaluated for antimicrobial activity, such as (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. nih.gov The boronic acid itself is a key precursor to its parent compound, 5-methoxy-1H-indole-2-carboxylic acid, a molecule noted for its potential neuroprotective properties. researchgate.netnih.govnih.gov The ability to readily engage in robust coupling reactions like the Suzuki-Miyaura and Chan-Lam reactions allows chemists to systematically modify molecular structures and perform structure-activity relationship (SAR) studies. nih.govwikipedia.orgchemrxiv.org

Strategies for Late-Stage Functionalization via Boronic Acid Chemistry

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis, particularly in drug discovery. It involves introducing chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules like natural products or drug candidates without the need for de novo synthesis. nih.gov The boronic acid group is exceptionally well-suited for LSF due to its versatile reactivity in cross-coupling reactions.

While direct examples focusing solely on this compound in LSF are specific, the principles of boronic acid chemistry are broadly applicable. Indole-containing scaffolds are prevalent in bioactive agents, and the ability to modify them at a late stage is highly desirable. nih.gov For instance, a complex molecule containing a halide or triflate can be coupled with an indole boronic acid to append the indole moiety. Conversely, if a complex molecule already contains the 5-methoxy-indole core, a pre-installed boronic acid at the C2 position serves as a versatile anchor point for introducing new fragments.

This approach is valuable for installing handles for further synthetic manipulations. A photocatalytic method for synthesizing 3-sulfonated vinylsilanes, for example, offers a practical approach for the late-stage modification of drug molecules by providing valuable sulfone-containing building blocks that could potentially be coupled with a boronic acid. acs.org The development of robust catalytic systems that tolerate a wide array of functional groups is crucial for the success of LSF, enabling the modification of sensitive and complex molecular architectures. acs.orgacs.org

Spectroscopic and Structural Analysis Pertinent to Reactivity and Synthesis

Advanced Spectroscopic Characterization for Elucidating Structure-Reactivity Relationships

Modern spectroscopic techniques are indispensable for characterizing the structure of 5-Methoxy-1H-indole-2-boronic acid and for monitoring its behavior during chemical transformations. These methods allow for a detailed understanding of the molecule's geometry, electronic environment, and the dynamic processes it undergoes in different chemical environments.

A recent investigation into a new polymorph of 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) detailed its crystallization in the monoclinic system, space group P21/c. researchgate.netacs.org In this structure, cyclic dimers are formed via strong, double O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netacs.org Furthermore, the nitrogen atom of the indole (B1671886) ring and the oxygen of the methoxy (B1213986) group participate in forming a nine-membered ring through an N-H···O hydrogen bond with an adjacent dimer, highlighting the crucial role of all functional groups in dictating the supramolecular architecture. researchgate.net The crystal packing is further stabilized by C-H···O interactions. researchgate.netacs.org

Arylboronic acids, in general, are known to form hydrogen-bonded dimers in the solid state. researchgate.net These dimeric structures can be further connected by lateral hydrogen bonds, creating extended chains or sheets. The presence of ortho-substituents can influence the formation of intramolecular versus intermolecular hydrogen bonds. researchgate.net In the case of this compound, the N-H group of the indole ring and the methoxy group can act as additional sites for hydrogen bonding, likely leading to complex, three-dimensional networks in the solid state. The interplay of these non-covalent interactions significantly impacts the crystal packing and, consequently, the physical properties and reactivity of the compound in the solid state. mdpi.commdpi.comrsc.org

Table 1: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid researchgate.netacs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

| Key Interactions | O-H···O dimers, N-H···O hydrogen bonds, C-H···O contacts |

This data pertains to 5-Methoxy-1H-indole-2-carboxylic acid and is presented to infer potential solid-state behavior of the analogous boronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions involving this compound in real-time. nih.goviastate.edu By acquiring a series of NMR spectra over the course of a reaction, it is possible to track the consumption of starting materials and the formation of products, thereby elucidating reaction kinetics and mechanisms. iastate.edu For instance, in Suzuki-Miyaura cross-coupling reactions, a common application for arylboronic acids, ¹H NMR can be used to follow the disappearance of signals corresponding to the boronic acid and the appearance of new signals from the biaryl product. nih.govlibretexts.org

Kinetic studies of Suzuki-Miyaura reactions have shown that the reaction rate can be dependent on the concentrations of the palladium catalyst, the aryl halide, and the boronic acid. libretexts.orgresearchgate.net The choice of base and solvent system also plays a critical role. For reactions involving indole boronic acids, the unprotected N-H group can sometimes inhibit the catalyst, an effect that can be studied through kinetic analysis. nih.gov The use of arrayed pseudo-2D NMR experiments or automation scripts allows for the acquisition of a series of 1D spectra with variable time delays, which is particularly useful for capturing the initial, often rapid, phases of a reaction. iastate.edu

While specific kinetic data for reactions of this compound were not found, general principles of NMR reaction monitoring are directly applicable. The chemical shifts of the protons on the indole ring and the methoxy group would serve as sensitive probes of the electronic environment and would shift predictably upon conversion to the coupled product.

Conformational Analysis and Intermolecular Interactions in Reaction Media

The conformation of this compound in solution significantly influences its reactivity. The boronic acid group, -B(OH)₂, can adopt several conformations through rotation around the C-B bond, including syn-syn, syn-anti, and anti-anti arrangements of the hydroxyl groups. ulb.ac.be The relative energies of these conformers, and thus their populations in solution, are affected by the solvent and the presence of substituents on the aromatic ring. mdpi.comulb.ac.be

In solution, arylboronic acids can exist in equilibrium with their boroxine (B1236090) anhydrides, a process that is dependent on the solvent and temperature. acs.org The presence of an ortho-substituent, such as the indole nitrogen in this case, can favor the monomeric boronic acid form. ulb.ac.be The methoxy group at the 5-position, while not directly adjacent to the boronic acid, can influence the electronic properties of the indole ring and, consequently, the acidity and reactivity of the boronic acid moiety. acs.org

Intermolecular interactions in the reaction medium are also critical. Boronic acids are known to form hydrogen-bonded complexes with various Lewis bases. researchgate.netacs.org In the context of a reaction, interactions with the solvent, base, and other reactants can influence the conformational equilibrium and the availability of the boronic acid for the catalytic cycle. For example, the formation of a boronate species through interaction with the base is a key step in the transmetalation phase of the Suzuki-Miyaura reaction. libretexts.org The ability of the 5-methoxyindole (B15748) core to participate in hydrogen bonding and π-stacking interactions can further modulate its behavior in solution, potentially influencing reaction rates and selectivities. mdpi.com

Table 2: Key Intermolecular Interactions Influencing Reactivity

| Interaction Type | Description | Relevance to Reactivity |

| Hydrogen Bonding | Between boronic acid groups (dimerization), and with solvent or base molecules. The indole N-H and methoxy oxygen can also act as H-bond donors/acceptors. researchgate.netacs.org | Affects solubility, aggregation state, and the activation of the boronic acid for catalysis. |

| π-Stacking | Interaction between the aromatic indole rings. | Can lead to aggregation in solution, potentially affecting reaction kinetics. |

| Lewis Acid-Base | Interaction of the boron atom with Lewis bases (e.g., the base in a Suzuki coupling). | Essential for the formation of the active boronate species in cross-coupling reactions. libretexts.org |

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Protocols

The development of environmentally benign and efficient methods for the synthesis and application of 5-Methoxy-1H-indole-2-boronic acid is a key focus of current research. This aligns with the broader push within the chemical industry to adopt greener practices.

Green Chemistry Principles in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of indole-2-boronic acids. This involves the use of less hazardous solvents, renewable starting materials, and minimizing waste generation. Researchers are investigating enzymatic approaches and the use of water as a reaction medium to reduce the environmental impact of synthetic processes. The goal is to develop protocols that are not only effective but also sustainable in the long term.

Catalytic Efficiency and Atom Economy Considerations

Maximizing catalytic efficiency and atom economy are central to the sustainable synthesis of this compound. This involves the design of highly active and selective catalysts that can promote the desired transformations with minimal byproduct formation. Palladium-catalyzed cross-coupling reactions, a common method for utilizing boronic acids, are being refined to use lower catalyst loadings and to be recyclable. The concept of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product, is a guiding principle in the development of new synthetic routes.

Innovation in Reaction Design and Methodology

Technological advancements are driving innovation in how reactions involving this compound are performed. These new methodologies offer advantages in terms of control, efficiency, and scalability.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a promising area for the synthesis and application of this compound and its esters. amerigoscientific.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. Furthermore, the enhanced safety profile and potential for automated, continuous production make flow chemistry an attractive option for industrial-scale synthesis.

Photoredox and Electrochemistry in Boron-Mediated Coupling

Photoredox and electrochemical methods are emerging as powerful tools for mediating coupling reactions involving boronic acids. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions. This can circumvent the need for harsh reagents and high temperatures often associated with traditional cross-coupling methods. The application of these technologies to this compound could open up new avenues for the construction of complex molecular architectures.

Exploiting Unique Reactivity for Novel Chemical Space Exploration

The unique electronic properties of the 5-methoxyindole (B15748) scaffold, combined with the reactivity of the boronic acid group, provide a platform for exploring novel chemical space. Researchers are investigating new types of transformations that go beyond traditional cross-coupling reactions. This includes the development of multicomponent reactions where this compound can be used to rapidly assemble complex molecules in a single step. The aim is to synthesize novel compounds with potentially valuable biological or material properties that are not accessible through conventional methods.

Q & A

Basic: What are the key synthetic routes for preparing 5-Methoxy-1H-indole-2-boronic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenation of 5-methoxyindole followed by Miyaura borylation. For example:

Halogenation : 5-Methoxyindole undergoes regioselective bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–25°C) to yield 2-bromo-5-methoxy-1H-indole.

Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed Miyaura borylation. Catalysts like Pd(dppf)Cl₂ and ligands such as XPhos enhance cross-coupling efficiency.

Critical Factors :

- Temperature : Excessively high temperatures (>100°C) lead to deboronation or indole ring decomposition.

- Oxygen Sensitivity : Boronic acids are prone to oxidation; reactions require inert atmospheres (N₂/Ar).

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For instance:

- Case Study : Attia et al. (2012) resolved bond-length discrepancies in a related indole-boronic acid derivative (5-methoxy-1H-indole-2-carbonyl) using SHELX software. The boronic acid group exhibited a planar geometry (sp² hybridization), with B–O bond lengths averaging 1.36 Å, consistent with resonance stabilization .

- Data Interpretation : Compare experimental results (e.g., C–C bond lengths in the indole ring) with DFT-optimized models. Discrepancies >0.02 Å may indicate crystal packing effects or protonation state differences.

Recommendation : Validate computational models (e.g., Gaussian, ORCA) against SC-XRD data to refine force fields for molecular dynamics simulations .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

NMR :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; indole NH appears as a broad singlet (~δ 11 ppm).

- ¹¹B NMR : Boronic acid peaks at δ 28–32 ppm (quadrupolar broadening requires high-field instruments).

FTIR : B–O stretching at ~1340 cm⁻¹ and O–H (boronic acid) at 3200–3400 cm⁻¹.

Mass Spectrometry : ESI-MS in negative mode detects [M−H]⁻ ions; isotopic patterns confirm boron presence (¹⁰B/¹¹B ~20% abundance difference).

Validation : Cross-check purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Advanced: How does this compound perform in Suzuki-Miyaura cross-coupling reactions under aqueous vs. anhydrous conditions?

Methodological Answer:

Comparative studies reveal trade-offs:

- Anhydrous Conditions : Higher yields (70–85%) with Pd(PPh₃)₄ in THF/toluene, but require rigorous drying and inert gas.

- Aqueous Conditions : Water-tolerant systems (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in H₂O/EtOH) achieve ~60% yield but reduce side reactions (e.g., protodeboronation).

Key Insight : The methoxy group’s electron-donating effect stabilizes the boronate intermediate, improving coupling efficiency with electron-deficient aryl halides. However, steric hindrance at the 2-position slows reactivity with bulky substrates .

Advanced: What strategies mitigate instability of this compound in biological assays?

Methodological Answer:

Instability arises from boronic acid’s reactivity with nucleophiles (e.g., water, thiols). Mitigation approaches:

Prodrug Design : Convert to pinacol ester (stable in aqueous media; hydrolyzes enzymatically in target tissues).

Chelation : Use diethanolamine buffers (pH 7.4) to form reversible boronate esters, reducing hydrolysis.

Encapsulation : Incorporate into boronic acid-functionalized hydrogels for controlled release (e.g., glucose-responsive systems for drug delivery) .

Basic: How can researchers validate the purity of this compound for use in pharmaceutical intermediates?

Methodological Answer:

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify purity.

- Elemental Analysis : Confirm %C, %H, %N, and %B (deviation >0.4% indicates impurities).

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset (>200°C confirms absence of low-boiling solvents).

Documentation : Purity certificates should include batch-specific HPLC chromatograms and residual solvent data (e.g., <500 ppm DMF) .

Advanced: What computational methods predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using B3LYP/6-31G(d). Key parameters:

- Activation energy (ΔG‡) for oxidative addition of Pd⁰ to aryl halide.

- Charge distribution on boron (Mulliken charges >+0.5 e enhance nucleophilic attack).

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal ligands/solvents.

Case Study : A 2022 study used COSMO-RS to predict solubility in ionic liquids, improving cross-coupling efficiency by 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.